molecular formula C12H16N6O3 B12056186 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- CAS No. 557767-02-9

1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Cat. No.: B12056186
CAS No.: 557767-02-9
M. Wt: 292.29 g/mol
InChI Key: NVZUWOYZGHZCGG-UHFFFAOYSA-N
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Description

1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a complex organic compound known for its unique structural properties and diverse applications. This compound features a piperazine ring substituted with an ethanamine group and a nitrobenzoxadiazole moiety. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the reaction of piperazine with 2-chloroethylamine hydrochloride to form 1-(2-aminoethyl)piperazine. This intermediate is then reacted with 4-chloro-7-nitrobenzofurazan under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Condensation: The ethanamine group can react with aldehydes and ketones to form imines.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Reduction: 4-(7-amino-2,1,3-benzoxadiazol-4-yl)-1-piperazineethanamine.

    Substitution: Various substituted piperazine derivatives.

    Condensation: Imines and Schiff bases.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The nitrobenzoxadiazole moiety acts as a fluorophore, emitting fluorescence upon excitation. This property is harnessed in various applications, such as imaging and detection. The molecular targets and pathways involved include interactions with cellular components and biomolecules, enabling visualization and tracking in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its fluorescent properties, making it highly valuable in imaging and detection applications. The presence of the nitrobenzoxadiazole moiety distinguishes it from other piperazine derivatives, providing specific advantages in scientific research and industrial applications .

Properties

CAS No.

557767-02-9

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H16N6O3/c13-3-4-16-5-7-17(8-6-16)9-1-2-10(18(19)20)12-11(9)14-21-15-12/h1-2H,3-8,13H2

InChI Key

NVZUWOYZGHZCGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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